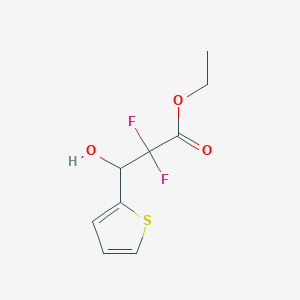
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
描述
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry and other scientific research areas.
作用机制
Target of Action
The primary targets of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, also known as Padsevonil, are the Synaptic Vesicle 2 (SV2) proteins and the GABA A receptors . SV2 proteins play a crucial role in the regulation of neurotransmitter release, while GABA A receptors are involved in inhibitory neurotransmission .
Mode of Action
Padsevonil interacts with SV2 proteins and GABA A receptors in a unique way. It has a greater affinity for SV2A compared to other antiepileptic drugs like levetiracetam and brivaracetam . Unlike these drugs, Padsevonil also displays high affinity for the SV2B and SV2C isoforms . Its interaction with SV2A exhibits slower binding kinetics . At recombinant GABA A receptors, Padsevonil displays low to moderate affinity for the benzodiazepine site .
Biochemical Pathways
Its interaction with sv2 proteins and gaba a receptors suggests it may influence neurotransmitter release and inhibitory neurotransmission .
Pharmacokinetics
In vivo receptor occupancy studies have shown that padsevonil exhibits sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This supports the in vitro results and suggests that Padsevonil may have a favorable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of Padsevonil’s action are likely related to its interaction with SV2 proteins and GABA A receptors. By modulating these targets, Padsevonil may influence neurotransmitter release and inhibitory neurotransmission, potentially leading to antiepileptic effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of amines using hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and offers high yields.
Industrial Production Methods
Industrial production of N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The choice of reagents and reaction conditions is optimized to ensure high efficiency and scalability.
化学反应分析
Types of Reactions
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.
科学研究应用
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Biological Studies: It serves as a probe in biological assays to study protein-ligand interactions and other biochemical processes.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorine-19 MRI tracers.
相似化合物的比较
Similar Compounds
N-(2,2-difluoroethyl)acrylamide: Used as an MRI tracer.
2,2-difluoroethylamine: Commonly used in medicinal chemistry for its lipophilic properties.
Uniqueness
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine stands out due to its specific structure, which combines the piperidine ring with the difluoroethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJBMQMTNTHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


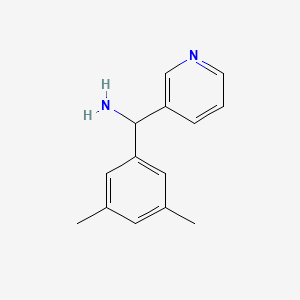
![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)

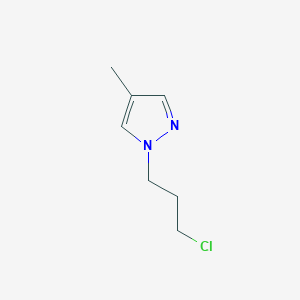
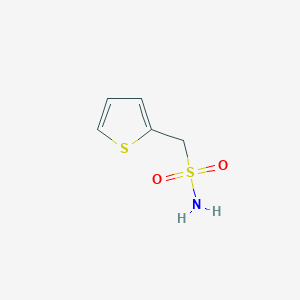

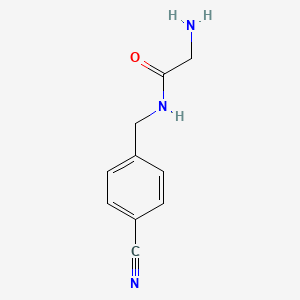
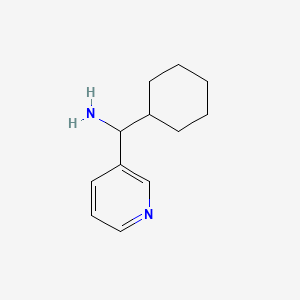

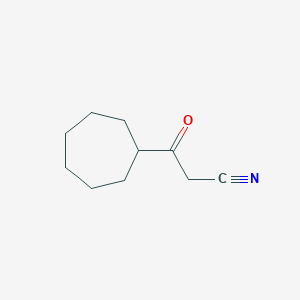
amine](/img/structure/B3217726.png)
![Methyl 2-oxo-2H-pyriMido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3217729.png)
